molecular formula C14H16ClN3O2S B6444117 1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide CAS No. 2549065-75-8

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B6444117
CAS No.: 2549065-75-8
M. Wt: 325.8 g/mol
InChI Key: WGMURZXNPYGGMA-UHFFFAOYSA-N
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Description

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C14H16ClN3O2S and its molecular weight is 325.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.0651756 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They are known to interact with the DprE1 enzyme, a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are generally known to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity.

Biochemical Pathways

The compound likely affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to downstream effects such as compromised bacterial cell integrity and eventual cell death.

Result of Action

The primary result of the compound’s action is the inhibition of the DprE1 enzyme, leading to the disruption of cell wall biosynthesis in Mycobacterium tuberculosis . This results in compromised bacterial cell integrity and eventual cell death, demonstrating the compound’s potential as an anti-tubercular agent.

Properties

IUPAC Name

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-20-10-3-2-9(15)12-11(10)17-14(21-12)18-6-4-8(5-7-18)13(16)19/h2-3,8H,4-7H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMURZXNPYGGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.